3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by two methoxyphenyl substituents at positions 3 and 7 of the heterocyclic core. Pyrazolo[1,5-a]pyrimidines are widely studied for their biological activities, including anticancer, antiviral, and kinase-inhibitory effects .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-13-20(24-16-9-11-17(27-3)12-10-16)26-22(23-14)21(15(2)25-26)18-7-5-6-8-19(18)28-4/h5-13,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHGGTCWZZXKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128590 | |
| Record name | 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890622-46-5 | |
| Record name | 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890622-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.31 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo-pyrimidine core with methoxy-substituted phenyl groups, which contributes to its unique reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound interacts with various receptors that play a role in inflammatory processes and cancer progression.
- Antioxidant Activity : Its structural components may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
The compound exhibited dose-dependent inhibition of cell growth, indicating its potential as a therapeutic agent in oncology.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study evaluated the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidines, including our compound, against multiple breast cancer cell lines using the MTT assay.
- Results indicated that the compound significantly inhibited cell viability compared to controls, suggesting its potential as an anticancer agent .
-
Mechanism Exploration :
- Research focused on elucidating the mechanism of action revealed that the compound targets specific signaling pathways involved in tumor growth and survival.
- Docking studies provided insights into how the compound binds to target proteins, enhancing our understanding of its pharmacological effects .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as an antitumor agent . Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity by inhibiting specific kinases involved in tumor growth and proliferation. The presence of methoxy groups in the phenyl substituents enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.
Case Studies
- Anticancer Activity : A study demonstrated that analogs of pyrazolo[1,5-a]pyrimidine derivatives showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through cell cycle arrest mechanisms.
- Anti-inflammatory Properties : Another investigation revealed that compounds similar to 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibited anti-inflammatory effects by modulating cytokine release in vitro.
Biochemical Research
This compound serves as a valuable biochemical probe for studying enzyme interactions and signaling pathways. Its ability to selectively inhibit certain enzymes makes it a useful tool in drug discovery and development.
Applications
- Enzyme Inhibition Studies : The compound has been utilized to explore the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Signal Transduction Pathway Analysis : Researchers have employed this compound to dissect the signaling pathways involved in cancer progression and metastasis.
Material Science
The unique structural features of this compound have implications in the development of advanced materials. Its properties can be leveraged in creating organic semiconductors or sensors.
Potential Developments
- Organic Electronics : The compound's electronic properties may be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
- Chemical Sensors : Its reactivity can be harnessed to develop sensors capable of detecting specific biomolecules or environmental pollutants.
Summary Table of Applications
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agent | Inhibits tumor growth via kinase inhibition |
| Anti-inflammatory | Modulates cytokine release | |
| Biochemical Research | Enzyme inhibition studies | Targets CDKs for cell cycle regulation |
| Signal transduction pathway analysis | Dissects cancer progression mechanisms | |
| Material Science | Organic electronics | Potential use in OLEDs |
| Chemical sensors | Detects specific biomolecules |
Comparison with Similar Compounds
Structural Features
The compound’s dual methoxy substitution distinguishes it from analogs with halogenated (e.g., Cl, F) or mixed substituents. Key comparisons include:
- Positional isomerism : The 2-methoxy group on the phenyl ring at position 3 may induce steric effects distinct from para-substituted analogs (e.g., 4-chlorophenyl in or 4-fluorophenyl in ) .
- Methoxy vs. halogen : Methoxy groups enhance solubility via hydrogen bonding, whereas halogens (Cl, F) increase lipophilicity and electronic effects .
Structure-Activity Relationships (SAR)
- Methoxy substitution : Dual methoxy groups (as in the main compound) may improve solubility but reduce membrane permeability compared to halogenated analogs .
- Phenyl ring position : Para-substituted phenyl groups (e.g., 4-methoxyphenyl) generally enhance target affinity compared to ortho or meta positions .
Physicochemical Properties
- LogP : Methoxy groups lower logP compared to chloro or trifluoromethyl substituents (e.g., logP = 3.8 for 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine in ) .
Comparative Data Table
Key Findings and Implications
- The main compound’s dual methoxy groups likely enhance aqueous solubility compared to halogenated analogs but may reduce blood-brain barrier penetration .
- Structural uniqueness : The 2-methoxyphenyl group at position 3 could confer steric hindrance, altering binding pocket interactions compared to para-substituted derivatives .
Q & A
Q. What are the standard synthetic protocols for 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves a multi-step approach: (i) Condensation of substituted pyrazole and pyrimidine precursors. (ii) Substitution reactions to introduce methoxyphenyl and methyl groups. (iii) Purification via column chromatography or recrystallization. Key factors affecting yield include solvent polarity (polar aprotic solvents enhance reactivity), temperature (reflux conditions for cyclization), and catalysts (e.g., triethylamine for amine coupling) . Optimizing stoichiometry of intermediates (e.g., 4-methoxyaniline) is critical to minimize side products .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
- Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 2- and 4-positions, methyl groups at 2,5-positions) .
- X-ray crystallography : Resolves bond angles and torsional strain in the pyrazolo-pyrimidine core, crucial for understanding steric effects .
- HRMS : Validates molecular weight (expected ~407.5 g/mol) and isotopic patterns .
Q. What are the primary biological targets of this compound, and what assays are used to evaluate its activity?
- Answer : Preliminary studies suggest kinase inhibition (e.g., EGFR, CDK2) and antimicrobial activity. Assays include:
- Enzyme inhibition : Fluorescence-based kinase assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Microbial susceptibility : Broth microdilution for MIC values .
Advanced Research Questions
Q. How can synthetic yields be improved while maintaining regioselectivity in the pyrazolo[1,5-a]pyrimidine core?
- Answer : Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves cyclization efficiency .
- Protecting groups : Use of Boc groups for amines to prevent unwanted side reactions during coupling .
- Computational modeling : DFT calculations predict favorable transition states for regioselective substitutions .
Q. How do structural modifications (e.g., substituent effects) alter bioactivity, and what SAR trends have been observed?
- Answer :
- Methoxy groups : The 2-methoxy substituent enhances solubility and target affinity, while 4-methoxy on the aniline moiety improves metabolic stability .
- Methyl groups : 2,5-Dimethyl substitution reduces steric hindrance, optimizing binding to kinase ATP pockets .
- Fluorine/chlorine analogs : Comparative studies show fluorine at the 4-phenyl position increases antimicrobial potency by 3-fold vs. chlorine .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?
- Answer : Contradictions often arise from:
- Assay conditions : Differences in ATP concentration (kinase assays) or serum content (cell-based assays) .
- Solubility limitations : Use of DMSO >1% may artifactually reduce activity; recommend saturation solubility assays in PBS .
- Metabolic instability : Incubation time adjustments (e.g., 48h vs. 72h) account for compound degradation .
Q. What computational tools are effective for predicting binding modes and pharmacokinetic properties?
- Answer :
- Docking : AutoDock Vina or Schrödinger Suite for kinase binding pocket interactions (validate with co-crystallized ligands) .
- ADME prediction : SwissADME calculates logP (~3.2) and bioavailability radar, highlighting moderate permeability but high plasma protein binding .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100ns trajectories .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
